(1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine
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Overview
Description
(1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two bromophenyl groups and two dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 4-bromobenzaldehyde with a suitable diamine precursor under controlled conditions. One common method involves the use of N,N-Diisopropylethylamine, 1-Hydroxybenzotriazole, and N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride in a solvent such as DMF at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atoms in the bromophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while reduction can produce bromophenyl alcohols.
Scientific Research Applications
(1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
- (1S,2S)-1,2-Bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine
- (1S,2S)-1,2-Bis(4-fluorophenyl)-N1,N2-dimethylethane-1,2-diamine
Uniqueness
(1S,2S)-1,2-Bis(4-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different halogen substituents. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C16H18Br2N2 |
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Molecular Weight |
398.13 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(4-bromophenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C16H18Br2N2/c1-19-15(11-3-7-13(17)8-4-11)16(20-2)12-5-9-14(18)10-6-12/h3-10,15-16,19-20H,1-2H3/t15-,16-/m0/s1 |
InChI Key |
WVRUGMYZGAOFJU-HOTGVXAUSA-N |
Isomeric SMILES |
CN[C@@H](C1=CC=C(C=C1)Br)[C@H](C2=CC=C(C=C2)Br)NC |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Br)C(C2=CC=C(C=C2)Br)NC |
Origin of Product |
United States |
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